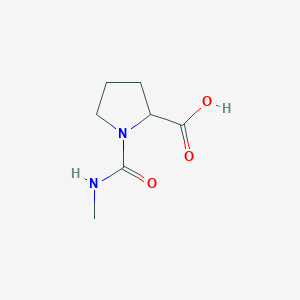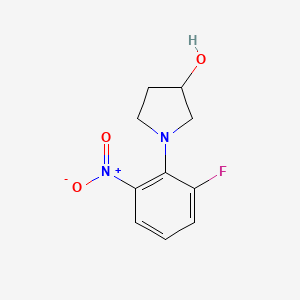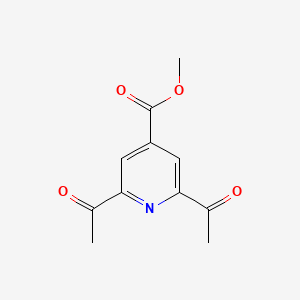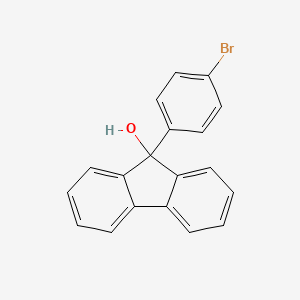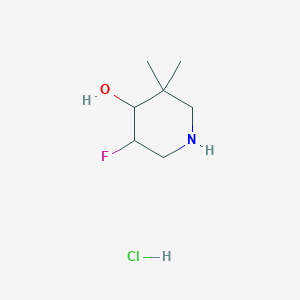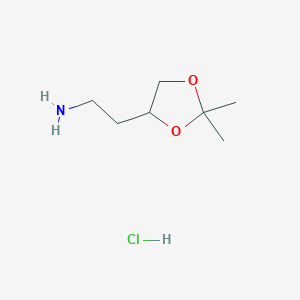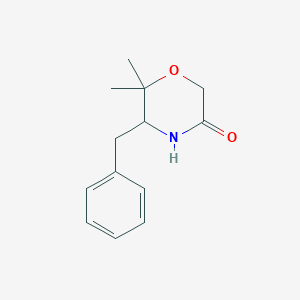![molecular formula C12H15N3O3S B14785003 1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)
1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium is a chemical compound with the molecular formula C12H15N3O3S and a molecular weight of 281.33 g/mol . This compound is known for its unique structure, which combines a pyridine ring, an imidazolium core, and a sulfonate group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium typically involves the following steps:
Formation of the imidazolium core: This is achieved by reacting imidazole with an appropriate alkylating agent under controlled conditions.
Introduction of the pyridine ring: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the imidazolium core reacts with a pyridine derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: This compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly for targeting specific cellular pathways.
Industry: It is used in the development of advanced materials, such as ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can interact with negatively charged sites on proteins, while the sulfonate group enhances solubility and facilitates transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium can be compared with other similar compounds, such as:
1-Methyl-3-sulfonatopropyl-imidazolium: Lacks the pyridine ring, resulting in different chemical properties and applications.
1-Pyridin-2-yl-methyl-imidazolium: Lacks the sulfonate group, affecting its solubility and reactivity.
3-Sulfonatopropyl-imidazolium: Lacks both the pyridine ring and the methyl group, leading to a simpler structure with different uses.
These comparisons highlight the unique combination of functional groups in 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium, which contribute to its distinct properties and applications.
Properties
Molecular Formula |
C12H15N3O3S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
3-(1H-imidazol-3-ium-3-yl)-4-pyridin-2-ylbutane-1-sulfonate |
InChI |
InChI=1S/C12H15N3O3S/c16-19(17,18)8-4-12(15-7-6-13-10-15)9-11-3-1-2-5-14-11/h1-3,5-7,10,12H,4,8-9H2,(H,16,17,18) |
InChI Key |
QJQAWUBKMGIIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(CCS(=O)(=O)[O-])[N+]2=CNC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


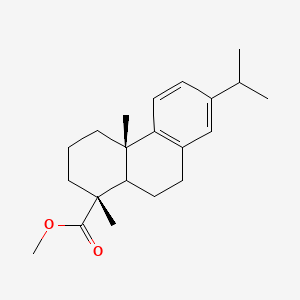
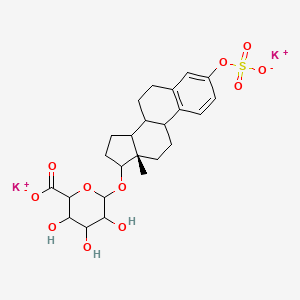
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)
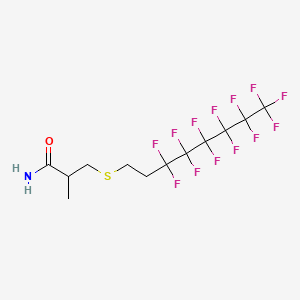
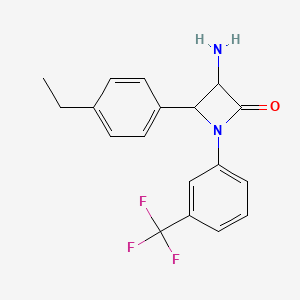

![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
